molecular formula C10H13ClN2O B3337332 Urea, N-(2-chlorophenyl)-N'-(1-methylethyl)- CAS No. 62635-47-6

Urea, N-(2-chlorophenyl)-N'-(1-methylethyl)-

Cat. No.: B3337332
CAS No.: 62635-47-6
M. Wt: 212.67 g/mol
InChI Key: SVBJJVCHSIPCIM-UHFFFAOYSA-N
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Description

Evolution and Significance of Phenylurea Herbicide Chemistry

The history of phenylurea herbicides began in the early 1950s. The first compound in this class, Monuron, was introduced by DuPont in 1952. ccsenet.org This marked a significant advancement in chemical weed control, moving towards more selective herbicides. cal-ipc.org Following this discovery, numerous other phenylurea derivatives were synthesized and commercialized, including Diuron, Linuron, and Chlortoluron. researchgate.netccsenet.orgwikipedia.org

These compounds share a common chemical backbone but differ in the substituent groups on the phenyl ring and the nitrogen atoms of the urea (B33335) moiety. These structural variations influence their herbicidal activity, selectivity, and environmental persistence. oup.com The development of compounds like Isoproturon, with an isopropylphenyl group, represented efforts to refine selectivity and effectiveness for specific crops and weed spectrums. nih.govscielo.br The general chemical structure allows for a wide range of modifications, leading to a large family of herbicides with diverse applications. ccsenet.org

The primary mechanism of action for this class of herbicides is the disruption of the photosynthetic electron transport chain. researchgate.netcal-ipc.org By binding to the D1 protein in photosystem II, they block the electron flow, which ultimately leads to the death of the susceptible plant. cal-ipc.org This specific mode of action was a major focus of chemical research and development in the mid-20th century. cal-ipc.org

Historical Context of Isoproturon Application in Agriculture

Isoproturon was introduced in 1971 by companies including Hoechst AG, Rhône-Poulenc, and Ciba-Geigy AG. wikipedia.org It emerged as a selective, systemic herbicide primarily absorbed through the roots and leaves of plants. made-in-china.comcoastalwiki.org Its main application was for the pre- and post-emergence control of annual grasses and many broad-leaved weeds in cereal crops. wikipedia.orgcoastalwiki.org

Historically, Isoproturon became one of the most widely used herbicides globally, particularly for crops like wheat, barley, rye, triticale, and sugarcane. ccsenet.orgwikipedia.orgrepec.org Its effectiveness against problematic weeds such as black-twitch, common wild oat, and annual meadow grass made it a staple in cereal production in many regions, including Europe and India. oup.comwikipedia.org In 2007, for instance, 624 tonnes of Isoproturon were used in India, accounting for 2.6% of the country's total herbicide consumption. wikipedia.org However, it was found to be phytotoxic to durum wheat varieties. wikipedia.org

The compound was typically sold in formulations such as suspended concentrates (SC) or wettable powders (WP). wikipedia.org

Table 1: Chemical and Physical Properties of Isoproturon

PropertyValueSource
IUPAC Name3-(4-isopropylphenyl)-1,1-dimethylurea made-in-china.comnih.govwho.int
CAS Number34123-59-6 nih.govwikipedia.orgnist.govscbt.com
Molecular FormulaC12H18N2O nih.govwikipedia.orgnist.govscbt.com
Molecular Weight206.28 g/mol nih.govscbt.compharmaffiliates.com
AppearanceColourless crystals / White solid wikipedia.orgcoastalwiki.orgpharmaffiliates.com
Melting Point158 °C (316 °F; 431 K) wikipedia.orgcoastalwiki.org
Solubility in Water65 mg/L (at 22 °C) wikipedia.org

Current Research Paradigms and Challenges for Isoproturon

Despite its long history of use, Isoproturon faces several significant challenges that are the focus of current research. A primary issue is the development of herbicide resistance in target weed populations. ccsenet.org Repeated use has led to the evolution of resistant biotypes, notably in species like Phalaris minor (lesser canary grass), rendering the herbicide less effective in some agricultural systems. ccsenet.orgwikipedia.org Research has shown that some biotypes could not be controlled even with double the recommended application rate. ccsenet.org

Environmental contamination is another major concern. Isoproturon is relatively mobile in soil and has a tendency to leach into surface and groundwater. coastalwiki.orgwho.int This has led to its detection in various water bodies across Europe, raising concerns about water quality. oup.comwho.int Its persistence in the environment, with a half-life of about 30 days in water and 40 days in soil, contributes to these concerns. coastalwiki.orgwho.int Consequently, its use has been banned or restricted in several regions, including the United States and the European Union, where it was temporarily banned as a potential endocrine disruptor. ccsenet.orgnih.govwikipedia.org

Current research is focused on several key areas:

Biodegradation: Studies are investigating the microbial degradation of Isoproturon in soil and water systems. Research has identified specific microorganisms capable of metabolizing the herbicide, which could offer potential for bioremediation. oup.comtaylorfrancis.com The degradation pathway often involves N-demethylation followed by hydrolysis of the urea bridge. oup.com

Mitigation Strategies: Researchers are exploring ways to reduce the environmental impact of Isoproturon. This includes the use of adjuvants to enhance its efficacy, potentially allowing for lower application rates. scielo.brawsjournal.org

Environmental Fate: Ongoing studies aim to better understand the transport, persistence, and transformation of Isoproturon and its metabolites in the environment to refine risk assessments. oup.comwho.int Field studies indicate a slow natural degradation rate, with the potential for leaching to occur for several years after application. nih.gov

These challenges have diminished Isoproturon's role in some parts of the world, but it remains in use in other regions, prompting continued scientific investigation into its long-term impacts and sustainable use. ccsenet.orgrepec.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chlorophenyl)-3-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13ClN2O/c1-7(2)12-10(14)13-9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SVBJJVCHSIPCIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C)NC(=O)NC1=CC=CC=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20211676
Record name Urea, N-(2-chlorophenyl)-N'-(1-methylethyl)-
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Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

62635-47-6
Record name N-(2-Chlorophenyl)-N′-(1-methylethyl)urea
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Record name Urea, N-(2-chlorophenyl)-N'-(1-methylethyl)-
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Record name Urea, N-(2-chlorophenyl)-N'-(1-methylethyl)-
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Record name 1-(2-CHLOROPHENYL)-3-ISOPROPYLUREA
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Synthetic Methodologies and Chemical Derivatization

Established Synthetic Routes for N-(2-chlorophenyl)-N'-(1-methylethyl)urea

The synthesis of N,N'-disubstituted ureas like N-(2-chlorophenyl)-N'-(1-methylethyl)urea has traditionally relied on robust and well-established chemical reactions. These methods, while effective, are continuously being refined to improve efficiency and reduce environmental impact.

Conventional Reaction Pathways (e.g., Isocyanate-Amine Reactions, Phosgene (B1210022) Equivalents)

The most prevalent and straightforward method for synthesizing N-(2-chlorophenyl)-N'-(1-methylethyl)urea is the reaction between an appropriately substituted isocyanate and an amine. researchgate.net This reaction is typically high-yielding and proceeds under mild conditions. The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isocyanate group, followed by a proton transfer to form the stable urea (B33335) linkage. For the synthesis of the title compound, this would involve the reaction of 2-chlorophenyl isocyanate with isopropylamine (B41738). The reaction is often carried out in an inert solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) at room temperature. researchgate.net

Historically, phosgene (COCl₂) was a key reagent in the synthesis of isocyanates from primary amines, which were then used to produce ureas. However, due to the extreme toxicity of phosgene gas, safer alternatives known as phosgene equivalents are now widely employed. mdpi.com Triphosgene (B27547), a stable crystalline solid, is a common and safer substitute for phosgene. nih.govresearchgate.net In this approach, a primary amine, such as 2-chloroaniline, is reacted with triphosgene in the presence of a base like triethylamine (B128534) (TEA) to generate the 2-chlorophenyl isocyanate in situ. Subsequent addition of isopropylamine to the reaction mixture yields N-(2-chlorophenyl)-N'-(1-methylethyl)urea. nih.gov This one-pot procedure avoids the isolation of the hazardous isocyanate intermediate. nih.gov The reaction conditions are generally mild, often conducted at low temperatures to control the exothermic reaction. mdpi.com

Reagent 1Reagent 2Phosgene EquivalentSolventBaseTemperatureProduct
2-chlorophenyl isocyanateisopropylamine-DCM, THF, or DMF-Room TemperatureN-(2-chlorophenyl)-N'-(1-methylethyl)urea
2-chloroanilineisopropylamineTriphosgeneDCMTriethylamineLow TemperatureN-(2-chlorophenyl)-N'-(1-methylethyl)urea

Alternative and Green Chemistry Approaches

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for chemical synthesis. researchgate.netnih.gov For the production of ureas, this includes the use of greener solvents, catalysts, and starting materials. One such approach involves the use of water as a reaction medium for the synthesis of unsymmetrical ureas from isocyanates and amines. arabjchem.org This method offers advantages such as being inexpensive, non-toxic, and allowing for easy product isolation, often without the need for column chromatography. arabjchem.org

Other green approaches focus on avoiding the use of phosgene and its derivatives altogether. Research into phosgene-free routes for isocyanate synthesis is ongoing, with methods involving the carbonylation of amines or nitro compounds being explored. While not yet widely applied to the specific synthesis of N-(2-chlorophenyl)-N'-(1-methylethyl)urea, these developments hold promise for future green manufacturing processes.

Mechanistic Investigations of Urea Bond Formation in Related Compounds

The formation of the urea bond from the reaction of an isocyanate and an amine is a well-understood and fundamental reaction in organic chemistry. The reaction mechanism is generally accepted to proceed through a concerted or a stepwise pathway. In the concerted mechanism, the nucleophilic attack of the amine nitrogen on the isocyanate carbon and the proton transfer from the amine to the isocyanate nitrogen occur simultaneously through a four-membered transition state.

Alternatively, a stepwise mechanism involves the initial formation of a zwitterionic intermediate, which then undergoes an intramolecular proton transfer to yield the final urea product. The exact mechanism can be influenced by factors such as the nature of the substituents on both the isocyanate and the amine, the solvent, and the presence of any catalysts. For phenylurea herbicides, understanding these mechanistic details is crucial for optimizing reaction conditions and potentially designing more efficient synthetic routes.

Synthesis of Novel Isoproturon Derivatives and Analogs

The development of new herbicidal compounds with improved efficacy, selectivity, and environmental profiles is a key objective in agrochemical research. This often involves the synthesis of derivatives and analogs of existing successful herbicides like Isoproturon (a common name for a related compound, N-(4-isopropylphenyl)-N,N-dimethylurea). wikipedia.org

Rational Design of Modified Structures

The rational design of novel herbicide candidates often targets the molecular site of action. Phenylurea herbicides, including Isoproturon and its analogs, are known to inhibit photosynthesis by binding to the D1 protein in photosystem II (PSII). researchgate.net By understanding the binding interactions between the herbicide and the D1 protein, researchers can design new molecules with modified structures that are predicted to have enhanced binding affinity and, consequently, higher herbicidal activity. researchgate.net

For example, computational modeling and molecular docking studies can be used to predict how different substituents on the phenyl ring or the urea nitrogen atoms will affect the binding of the molecule to the D1 protein. This in silico approach allows for the pre-screening of a large number of potential derivatives, prioritizing the most promising candidates for synthesis and biological evaluation.

Exploration of Structure-Activity Relationships (SAR) for Herbicide Efficacy

Structure-activity relationship (SAR) studies are fundamental to the process of drug and herbicide discovery. researchgate.net These studies involve synthesizing a series of related compounds and evaluating their biological activity to identify the key structural features responsible for their efficacy. For phenylurea herbicides, SAR studies have revealed several important trends. nih.govresearchgate.net

The nature and position of substituents on the phenyl ring can have a significant impact on herbicidal activity. For instance, the presence of a chlorine atom at the 2-position of the phenyl ring in N-(2-chlorophenyl)-N'-(1-methylethyl)urea is crucial for its activity. Modifications to the alkyl group on the second nitrogen atom of the urea moiety also influence the compound's effectiveness. By systematically varying these structural elements and assessing the resulting changes in herbicidal activity, researchers can build a comprehensive understanding of the SAR for this class of compounds. This knowledge is then used to guide the design of new, more potent and selective herbicides. nih.gov

Synthetic Strategies for Radiolabeled Isoproturon for Environmental Tracing

The use of radiolabeled compounds is crucial for tracing the environmental fate and metabolism of pesticides like Isoproturon, formally known as Urea, N-(2-chlorophenyl)-N'-(1-methylethyl)-. The introduction of a radioactive isotope, most commonly Carbon-14 (¹⁴C), allows for sensitive and accurate tracking of the molecule and its degradation products in various environmental matrices such as soil, water, and biological systems. The synthesis of radiolabeled Isoproturon can be strategically designed to place the radioactive label on different parts of the molecule, which in turn provides specific insights into its environmental degradation pathways. The two primary strategies for synthesizing ¹⁴C-labeled Isoproturon involve the incorporation of the ¹⁴C isotope into the carbonyl group of the urea moiety or into the phenyl ring.

Strategy 1: Synthesis of [carbonyl-¹⁴C]Isoproturon

This approach introduces the Carbon-14 atom at the carbonyl group of the urea structure. This labeling position is particularly useful for studying the hydrolysis and degradation of the urea linkage, as the release of radiolabeled carbon dioxide (¹⁴CO₂) can be readily monitored.

The synthesis commences with the preparation of [¹⁴C]urea, a key precursor. A common method for synthesizing [¹⁴C]urea starts from commercially available [¹⁴C]barium carbonate (Ba¹⁴CO₃). The process involves the reaction of [¹⁴C]barium carbonate with an alkali metal amino compound, such as sodium amide, under a nitrogen atmosphere at elevated temperatures (300-400 °C). The resulting intermediate is then hydrolyzed with an acid, like sulfuric acid, to produce an aqueous solution of [¹⁴C]urea sulfate, which is subsequently purified to yield [¹⁴C]urea.

Once [¹⁴C]urea is obtained, it can be reacted with 4-isopropylaniline (B126951) in a two-step process. The first step involves the reaction of 4-isopropylaniline with [¹⁴C]urea in an aqueous medium to form the intermediate N-(4-isopropylphenyl)-[¹⁴C]urea. This reaction is typically carried out under reflux conditions. In the second step, the intermediate is reacted with dimethylamine (B145610), often in a solvent like dimethylbenzene, to yield [carbonyl-¹⁴C]Isoproturon.

Table 1: Synthetic Scheme for [carbonyl-¹⁴C]Isoproturon

StepReactantsReagents/ConditionsProductPurpose of Radiolabeling
1[¹⁴C]Barium Carbonate, Sodium Amide300-400 °C, Nitrogen atmosphere[¹⁴C]Cyanamide IntermediateIntroduction of ¹⁴C isotope
2[¹⁴C]Cyanamide IntermediateSulfuric Acid, Water[¹⁴C]UreaKey radiolabeled precursor
34-Isopropylaniline, [¹⁴C]UreaWater, RefluxN-(4-isopropylphenyl)-[¹⁴C]ureaFormation of urea linkage
4N-(4-isopropylphenyl)-[¹⁴C]urea, DimethylamineDimethylbenzene, Heat[carbonyl-¹⁴C]IsoproturonFinal radiolabeled product

Strategy 2: Synthesis of [phenyl-¹⁴C]Isoproturon

Labeling the phenyl ring of Isoproturon provides a stable marker to trace the fate of the aromatic portion of the molecule, which is valuable for studying transformations such as hydroxylation, ring cleavage, and the formation of bound residues in soil. This synthetic route typically starts with a ¹⁴C-labeled benzene (B151609) derivative.

A plausible synthetic pathway begins with commercially available [U-¹⁴C]aniline, where the benzene ring is uniformly labeled with ¹⁴C. The synthesis of [U-¹⁴C]aniline itself can be achieved from [U-¹⁴C]benzene through nitration followed by reduction. The [U-¹⁴C]aniline then undergoes a Friedel-Crafts alkylation reaction with an isopropylating agent, such as isopropyl alcohol or 2-bromopropane, in the presence of a suitable catalyst to introduce the isopropyl group at the para position, yielding [phenyl-¹⁴C]4-isopropylaniline. nih.gov

Following the synthesis of the radiolabeled aniline (B41778) derivative, the urea side chain is constructed. This is accomplished by reacting [phenyl-¹⁴C]4-isopropylaniline with phosgene (COCl₂) to form the corresponding isocyanate, which is then reacted with dimethylamine to produce [phenyl-¹⁴C]Isoproturon. An alternative, non-phosgene route involves the reaction of [phenyl-¹⁴C]4-isopropylaniline with urea, as described in the previous strategy, but with the label originating from the aniline precursor instead of the urea.

Table 2: Plausible Synthetic Scheme for [phenyl-¹⁴C]Isoproturon

StepReactantsReagents/ConditionsProductPurpose of Radiolabeling
1[U-¹⁴C]BenzeneNitrating mixture (HNO₃/H₂SO₄)[U-¹⁴C]NitrobenzeneIntroduction of nitro group for subsequent reduction
2[U-¹⁴C]NitrobenzeneReducing agent (e.g., Fe/HCl)[U-¹⁴C]AnilineFormation of the key radiolabeled aniline precursor
3[U-¹⁴C]Aniline, Isopropylating agent (e.g., 2-bromopropane)Friedel-Crafts catalyst (e.g., AlCl₃)[phenyl-¹⁴C]4-IsopropylanilineIntroduction of the isopropyl group
4[phenyl-¹⁴C]4-Isopropylaniline, Phosgene (COCl₂)Inert solvent[phenyl-¹⁴C]4-isopropylphenyl isocyanateFormation of the isocyanate intermediate
5[phenyl-¹⁴C]4-isopropylphenyl isocyanate, DimethylamineInert solvent[phenyl-¹⁴C]IsoproturonFormation of the final urea product

The choice between these radiolabeling strategies depends on the specific objectives of the environmental tracing study. nih.gov For instance, if the primary goal is to understand the degradation of the urea side chain, [carbonyl-¹⁴C]Isoproturon would be the tracer of choice. Conversely, to track the fate of the aromatic ring and its potential for forming persistent residues, [phenyl-¹⁴C]Isoproturon would be more appropriate. These radiolabeled syntheses, while often complex and requiring specialized facilities, are indispensable for generating the critical data needed for environmental risk assessments of pesticides.

Herbicide Resistance Mechanisms and Management Strategies in Weeds

Biotype Evolution and Geographical Distribution of Isoproturon Resistance

The evolution of herbicide resistance is a classic example of natural selection, where the continuous application of a herbicide kills susceptible individuals, leaving resistant ones to survive and reproduce. The first case of Isoproturon resistance was reported in the early 1990s in Phalaris minor (little seed canary grass), a major weed in the rice-wheat cropping systems of India. nih.govisws.org.in This resistance emerged after a decade of widespread Isoproturon use. caws.org.nz

The table below summarizes the key geographical areas and the primary weed biotype affected by Isoproturon resistance.

Geographical RegionPrimary Weed BiotypeFirst ReportedAffected Area (India)
Northwest India (Punjab, Haryana)Phalaris minorEarly 1990s0.8 - 1.0 million hectares
EuropeAlopecurus myosuroidesDocumented casesWidespread in certain regions

Molecular Basis of Resistance

Weed populations have evolved sophisticated mechanisms to withstand the effects of Isoproturon. These are broadly categorized into target-site resistance (TSR) and non-target-site resistance (NTSR).

Target-Site Resistance (TSR): psbA Gene Mutations and D1 Protein Alterations

Target-site resistance occurs when a genetic mutation alters the herbicide's target protein, reducing or eliminating its binding affinity. Isoproturon, like other urea-based herbicides, acts by inhibiting photosynthesis at the photosystem II (PSII) complex. It specifically binds to the D1 protein, a key component of the PSII reaction center, which is encoded by the chloroplast gene psbA.

Mutations in the psbA gene can lead to amino acid substitutions in the D1 protein, preventing Isoproturon from binding effectively. While several mutations in the psbA gene are known to confer resistance to PSII inhibitors, the most frequently cited mutation conferring resistance to triazine herbicides is a serine-to-glycine substitution at position 264. uv.mx For phenylurea herbicides like Isoproturon, other mutations can also play a role. For instance, a valine-to-isoleucine change at position 219 and an alanine-to-valine change at position 251 have been identified in weed species resistant to non-triazine PSII herbicides. uv.mx These alterations in the D1 protein's structure mean that even if the herbicide reaches its target, it cannot exert its inhibitory effect, allowing the plant to survive.

Non-Target-Site Resistance (NTSR): Enhanced Metabolic Degradation

Non-target-site resistance involves mechanisms that prevent a lethal dose of the herbicide from reaching its target site. nih.govclemson.edu The most common form of NTSR is enhanced metabolic degradation, where the resistant plant can rapidly detoxify the herbicide into non-toxic compounds. This is often a more complex and formidable type of resistance as it can confer cross-resistance to herbicides with different modes of action. researchgate.net

A primary mechanism for enhanced metabolism in Isoproturon-resistant weeds involves the superfamily of enzymes known as cytochrome P450 monooxygenases (CYPs). researchgate.net Studies have shown that resistant biotypes of Phalaris minor exhibit increased activity of these enzymes. CYPs detoxify Isoproturon primarily through two pathways: N-demethylation (removing methyl groups) and ring-hydroxylation (adding a hydroxyl group to the phenyl ring). These modifications make the herbicide molecule more water-soluble and less toxic, facilitating its subsequent breakdown and sequestration within the plant cell. The degradation of Isoproturon has been found to be significantly faster in resistant biotypes compared to susceptible ones. researchgate.net

Besides cytochrome P450s, other enzyme systems can contribute to herbicide detoxification. Glutathione (B108866) S-transferases (GSTs) are a major family of detoxification enzymes in plants. They work by catalyzing the conjugation (binding) of the herbicide molecule, or its metabolites, with the endogenous tripeptide glutathione. This process marks the herbicide for transport and sequestration into the vacuole, effectively removing it from the cytoplasm where it could cause harm. While the role of CYPs is more prominently documented for Isoproturon, GSTs are a known component of NTSR for many herbicides and can play a secondary or complementary role in the detoxification pathway. nih.gov

Academic Approaches for Resistance Management

The widespread evolution of Isoproturon resistance has necessitated the development of integrated weed management (IWM) strategies to ensure crop sustainability. Academic research has focused on diversifying weed control methods to reduce the selection pressure exerted by a single herbicide. Key strategies include:

Herbicide Rotation and Mixtures: The most immediate strategy is to stop the continuous use of Isoproturon and rotate it with herbicides that have different modes of action. biotecharticles.com After Isoproturon resistance was confirmed, alternative herbicides such as pendimethalin, clodinafop, fenoxaprop, and sulfosulfuron (B120094) were recommended for the control of resistant P. minor. biotecharticles.com Using herbicide mixtures with multiple modes of action in a single application can also delay the evolution of resistance, as it is less likely for a weed to possess resistance to two different mechanisms simultaneously. ucdavis.edu

Cultural Practices: Agronomic practices play a crucial role in managing resistance. This includes crop rotation (breaking the rice-wheat cycle), adjusting sowing dates to disrupt weed life cycles, and maintaining optimal crop density to enhance the crop's competitive ability against weeds. caws.org.nz

Tillage Management: Strategic tillage can help manage the weed seed bank in the soil. Zero tillage or conservation tillage practices can influence weed emergence patterns and the efficacy of different herbicides.

Monitoring and Early Detection: Regular monitoring of fields for herbicide failure is critical. Early detection of resistant patches allows for targeted interventions before the resistant biotypes spread widely.

By integrating these chemical and non-chemical approaches, the selection pressure for Isoproturon resistance can be mitigated, prolonging the efficacy of existing herbicides and promoting a more sustainable system of weed control.

Herbicide Rotation and Mixtures to Counter Resistance Evolution

The continuous application of Isoproturon, particularly in monoculture systems like the rice-wheat rotation, has been a primary driver for the selection of resistant weed populations, most notably Phalaris minor (littleseed canarygrass). bioone.orgenvirobiotechjournals.com To mitigate this, herbicide rotation and the use of herbicide mixtures are crucial strategies. These approaches delay the evolution of resistance by introducing different modes of action, which prevents the selection of weeds with a single resistance mechanism. nih.gov

Effective management integrates multiple tactics, including rotating Isoproturon with herbicides from different chemical families. bioone.org For instance, after resistance to Isoproturon became widespread, alternative herbicides such as those from the Acetyl-CoA Carboxylase (ACCase) inhibitor group (e.g., Clodinafop, Fenoxaprop-P-ethyl) and the Acetolactate Synthase (ALS) inhibitor group (e.g., Sulfosulfuron) were introduced. cambridge.orgisws.org.in

Tank-mixing herbicides with different modes of action is another effective short-term strategy. bioone.org However, Isoproturon is not considered a good tank-mix partner for controlling already-resistant biotypes because the primary resistance mechanism is metabolic detoxification, which can confer cross-resistance to other herbicides. bioone.org Studies have shown that tank mixtures of herbicides like Clodinafop or Fenoxaprop with certain broadleaf herbicides can sometimes reduce their efficacy against grass weeds. cambridge.org A more sustainable approach involves an integrated system that combines herbicide rotation and mixtures with cultural practices such as tillage, varied planting times, and crop rotation. bioone.org

Table 1: Herbicide Rotation and Mixture Strategies for Isoproturon-Resistant Weeds

Strategy Alternative Herbicide(s) Target Weed(s) Effectiveness Notes
Rotation Clodinafop, Fenoxaprop-P-ethyl, Sulfosulfuron Phalaris minor Initially effective, but prolonged use led to weed flora shifts and reports of developing resistance to these alternatives. cambridge.orgisws.org.in
Rotation Pendimethalin, Trifluralin Phalaris minor Showed effectiveness, although some reports indicated erratic control. cambridge.orgresearchgate.net
Mixture Sequential application of Pendimethalin + Pyroxasulfone followed by Mesosulfuron + Iodosulfuron Phalaris minor Provided a high level of control for multiple-herbicide resistant biotypes. isws.org.in

| Mixture | Tank-mix of Clodinafop, Fenoxaprop, or Sulfosulfuron with Carfentrazone | Grass and broadleaf weeds | Effective against a broader spectrum of weeds without observed antagonism. bioone.org |

Identification and Development of New Herbicidal Agents for Resistant Biotypes

The emergence of Isoproturon-resistant weeds, particularly Phalaris minor in the early 1990s, necessitated the identification and deployment of alternative herbicides. bioone.orgresearchgate.net Research identified several effective post-emergence herbicides from different mode-of-action groups. ACCase inhibitors like Fenoxaprop-P-ethyl and Clodinafop, along with ALS inhibitors like Sulfosulfuron, were among the first successful replacements for controlling Isoproturon-resistant biotypes. bioone.orgisws.org.in

Further research has continued to identify new active ingredients and formulations to manage weeds that have developed resistance not only to Isoproturon but also to subsequent herbicides. Pyroxasulfone, a pre-emergence herbicide that inhibits very-long-chain fatty acid synthesis, has shown high efficacy against P. minor populations with evolved resistance to multiple herbicide modes of action. isws.org.inresearchgate.net Similarly, Pinoxaden (a DEN/ACCase inhibitor) and ready-mixes like Mesosulfuron + Iodosulfuron (ALS inhibitors) have been adopted to manage resistant grass weeds. isws.org.innih.gov

The development of novel molecules has also been explored. For example, in-silico design has led to the synthesis of new derivatives of Isoproturon itself, with modifications intended to overcome resistance. One study found that an N-methyl triazole substituted Isoproturon derivative showed potential as a substitute for the original compound against resistant P. minor. nih.gov

Table 2: Alternative Herbicides for Isoproturon-Resistant Weed Biotypes

Herbicide Chemical Family / Mode of Action Target Weed Biotype(s)
Clodinafop-propargyl Aryloxyphenoxypropionate (FOP) / ACCase inhibitor Phalaris minor, Alopecurus myosuroides isws.org.innih.govresearchgate.net
Fenoxaprop-P-ethyl Aryloxyphenoxypropionate (FOP) / ACCase inhibitor Phalaris minor, Alopecurus myosuroides bioone.orgnih.govnih.gov
Sulfosulfuron Sulfonylurea / ALS inhibitor Phalaris minor isws.org.incambridge.org
Pinoxaden Phenylpyrazoline (DEN) / ACCase inhibitor Alopecurus myosuroides, Phalaris minor nih.govcabidigitallibrary.org
Mesosulfuron + Iodosulfuron Sulfonylurea / ALS inhibitor Alopecurus myosuroides, Phalaris minor isws.org.innih.gov

Genomic and Proteomic Studies of Resistant Weed Populations

Understanding the molecular mechanisms of resistance is fundamental to developing sustainable management strategies. Resistance to Isoproturon, a photosystem II (PSII) inhibitor, can occur through two primary mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).

Target-Site Resistance (TSR): Isoproturon functions by binding to the D1 protein in the PSII complex of chloroplasts, blocking electron transport. TSR typically involves mutations in the chloroplast gene (psbA) that encodes the D1 protein. unl.eduunibuc.ro These mutations alter the herbicide's binding site, reducing its efficacy. unl.edu While several point mutations in the psbA gene are known to confer resistance to PSII inhibitors (e.g., a Ser-264-Gly substitution), studies on Isoproturon-resistant Phalaris minor in India did not find these common mutations, suggesting that TSR is not the primary mechanism of resistance in these populations. nih.govunibuc.ronih.govresearchgate.net

Non-Target-Site Resistance (NTSR): This is the more common and complex mechanism for Isoproturon resistance in major grass weeds like Phalaris minor and Alopecurus myosuroides (black-grass). cambridge.orgnih.gov NTSR involves mechanisms that reduce the amount of active herbicide reaching the target site. The most significant of these is enhanced metabolic resistance, where the resistant plants detoxify the herbicide at a faster rate than susceptible plants. nih.govnih.gov This detoxification is primarily carried out by enzyme families such as cytochrome P450 monooxygenases (CYPs) and glutathione S-transferases (GSTs). nih.govnih.govfrontiersin.org

Genomic and proteomic studies have identified the upregulation of specific CYP and GST proteins in resistant weed populations. nih.govareeo.ac.ir For example, research has shown that the degradation of Isoproturon is significantly faster in resistant biotypes of P. minor, a process mediated by P-450 monooxygenase enzymes. cambridge.orgnih.gov The application of CYP450 inhibitors, such as piperonyl butoxide (PBO), can significantly reduce the resistance level in these weeds, confirming the role of these enzymes. nih.gov This metabolic resistance mechanism is particularly problematic as it can confer broad cross-resistance to herbicides from different chemical classes, complicating management efforts. cambridge.orgnih.gov

Table 3: Genomic and Proteomic Factors in Isoproturon Resistance

Resistance Mechanism Gene(s) / Protein Family Function Weed Species
Target-Site Resistance (TSR) psbA gene (encoding D1 protein) Mutation alters herbicide binding site in Photosystem II. Generally known for PSII inhibitors, but not found to be the primary cause in key Isoproturon-resistant P. minor populations. unibuc.roresearchgate.net
Non-Target-Site Resistance (NTSR) Cytochrome P450 monooxygenases (CYPs) Enhanced metabolism and detoxification of the herbicide. cambridge.orgnih.gov Phalaris minor, Alopecurus myosuroides nih.govnih.gov

Environmental Fate, Transport, and Transformation Pathways

Degradation Dynamics in Soil Systems

The degradation of Isoproturon in soil is a critical process that influences its potential for leaching and long-term environmental presence. This process is primarily driven by microbial activity, with soil characteristics playing a significant modifying role.

The primary mechanism for Isoproturon degradation in soil is microbial metabolism. oup.comnih.gov This process typically begins with the N-demethylation of the N,N-dimethylurea side chain, leading to the formation of the primary metabolite, Monodesmethyl-isoproturon (MDIPU). oup.comresearchgate.net This initial step is often considered rate-limiting in the complete breakdown of the parent compound. researchgate.net

Further demethylation of MDIPU results in the formation of Didesmethyl-isoproturon (DDIPU). oup.comresearchgate.net Subsequently, the urea (B33335) side chain can be cleaved, leading to the formation of 4-isopropylaniline (B126951) (4-IA). oup.comresearchgate.net While MDIPU is frequently detected as the main metabolite in agricultural soils, lower concentrations of DDIPU and 4-IA have also been observed. oup.comoup.com Some studies have also identified hydroxylated metabolites, such as 1-OH-IPU and 2-OH-IPU, indicating alternative degradation pathways can be active in situ. oup.com

A proposed mineralization pathway by certain bacteria, such as Sphingomonas sp., involves the sequential N-demethylation to MDIPU and DDIPU, followed by the cleavage of the urea side chain to form 4-IA, which is eventually metabolized to carbon dioxide and biomass. oup.com

Parent CompoundPrimary MetaboliteSecondary MetaboliteFurther Degradation Product
Isoproturon (IPU)Monodesmethyl-isoproturon (MDIPU)Didesmethyl-isoproturon (DDIPU)4-isopropylaniline (4-IA)

The rate of Isoproturon degradation in soil is significantly influenced by various soil properties, including organic matter content, pH, and moisture.

Organic Matter: Soil organic matter can influence degradation by affecting the bioavailability of Isoproturon to microorganisms. oup.com The metabolite 4-isopropylaniline (4-IA) has been suggested to bind irreversibly to soil organic matter components, which can decrease its availability for further microbial degradation. oup.com

pH: Soil pH has been shown to be a critical factor. researchgate.net Studies have demonstrated a positive correlation between higher soil pH (ranging from 6.1 to 7.6) and shorter Isoproturon half-lives. oup.com This suggests that the bacteria involved in the degradation process are affected by the spatial heterogeneity in soil pH. oup.com Conversely, other findings indicate that a decrease in pH could lead to an increase in Isoproturon dissipation. researchgate.net

Moisture: Water availability is a major factor affecting Isoproturon degradation. nih.gov Degradation is more sensitive to variations in water content than to temperature changes within typical environmental ranges. nih.gov For instance, in surface layers, the degradation half-life can increase by a factor of 10 to 15 when the water content decreases significantly. nih.gov

The persistence of Isoproturon in soil, often expressed as its half-life (DT50), can vary considerably depending on environmental conditions and soil type. Under temperate climates, the half-life is approximately 40 days, while in tropical climates, it can be as short as 15 days. who.intisws.org.in However, a wide range of half-life values, from 4 to over 400 days, has been reported, highlighting the impact of specific soil properties and microbial community composition. researchgate.net

Isoproturon's sorption to soil particles, which affects its mobility and bioavailability, is generally low. coastalwiki.orgnih.gov The soil solid-liquid partition coefficient (Kd), a measure of sorption, for Isoproturon is in the range of 1.96 to 5.75, indicating weak adsorption. nih.gov This sorption is directly related to the soil's organic carbon content. nih.gov The organic carbon-water (B12546825) partition coefficient (Koc) for Isoproturon has been reported as 126, which suggests moderate mobility in soil. nih.gov This low to moderate sorption, coupled with high desorption potential, contributes to its potential for leaching. nih.gov

ParameterValueSignificance
Half-life (Soil, Temperate)~40 days who.intcoastalwiki.orgIndicates moderate persistence.
Half-life (Soil, Tropical)~15 days who.intisws.org.inIndicates lower persistence in warmer climates.
Kd (Soil Partition Coefficient)1.96 - 5.75 nih.govIndicates low sorption to soil particles.
Koc (Organic Carbon Partition Coefficient)126 nih.govSuggests moderate mobility in soil.

Movement and Distribution in Aquatic Environments

Due to its mobility in soil, Isoproturon is frequently detected in both surface and groundwater, raising concerns about water quality. oup.comwho.int

Isoproturon's low tendency to adsorb to soil particles contributes to its potential to move from treated fields into water bodies. coastalwiki.orgbeyondpesticides.org Its detection in rivers, streams, lakes, and groundwater across Europe is well-documented. oup.commdpi.com Heavy rainfall events following application can lead to rapid leaching and surface runoff of both Isoproturon and its metabolites. oup.com The potential for biodegradation of Isoproturon decreases below the topsoil layer, meaning that once it leaches past this zone, its persistence can increase, posing a greater threat to groundwater resources. nih.govoup.com

In aquatic environments, Isoproturon is relatively persistent. who.int It undergoes slow hydrolysis, with a reported half-life of about 30 days in water. who.intisws.org.inprimaryinfo.com

Photochemical degradation, or photolysis, can also contribute to the breakdown of Isoproturon in water, especially when exposed to sunlight. oup.comwho.int This process can lead to the formation of various photometabolites. who.int While Isoproturon is relatively stable to light, sustained exposure to ultraviolet radiation can result in its degradation into multiple products. wikipedia.org The primary photochemical degradation pathways involve N-demethylation and oxidation of the ring-isopropyl group. wikipedia.org Some identified photometabolites include 3-(4-isopropylphenyl)-1-methylurea and 3-(4-isopropylphenyl)urea. who.int It is important to note that some of these degradation products may be more hazardous to non-target organisms than the parent compound. oup.com

Bioconcentration and Distribution in Non-Target Aquatic Organisms (e.g., Plants, Mollusks)

The potential for Urea, N-(2-chlorophenyl)-N'-(1-methylethyl)- to accumulate in aquatic life is a significant aspect of its environmental profile. Studies have shown that the bioconcentration of this compound varies considerably among different types of aquatic organisms.

Photosynthetic organisms, particularly aquatic plants, have demonstrated a significant capacity to accumulate Isoproturon. Research conducted in outdoor aquatic microcosms revealed high variability in the concentration of Isoproturon in exposed plants, with bioconcentration factors (BCFs) ranging from 100 to 1,200. This observed bioconcentration is notably higher than what is typically predicted by standard numerical models. The discrepancy is likely due to the specific binding of Isoproturon to a protein within the photosynthetic apparatus of these organisms. As a photosystem II inhibitor, it directly interacts with the photosynthetic process, leading to this enhanced accumulation.

In contrast, studies have indicated that bioconcentration of Isoproturon does not appear to occur in mollusks. This suggests a significant difference in the uptake and metabolic pathways of the compound between photosynthetic organisms and invertebrates like mollusks. The low bioconcentration factor in these non-target animals indicates a lower risk of accumulation through direct exposure to contaminated water.

Interactive Table: Bioconcentration of Urea, N-(2-chlorophenyl)-N'-(1-methylethyl)- in Aquatic Organisms

Organism TypeBioconcentration Factor (BCF)Key Findings
Aquatic Plants100 - 1,200High variability; higher than predicted due to specific binding to photosynthetic proteins.
MollusksLow (no significant bioconcentration)Bioconcentration does not appear to be a significant pathway of exposure.

Modeling and Prediction of Environmental Behavior

To better understand and predict the movement and persistence of Urea, N-(2-chlorophenyl)-N'-(1-methylethyl)- in the environment, various computational models and risk assessment frameworks are employed.

Computational Models for Simulating Environmental Transport and Fate

A variety of computational models are utilized to simulate the transport and fate of pesticides like Isoproturon in soil and water systems. These models are essential tools for predicting potential environmental concentrations and understanding the key processes that govern the compound's behavior.

One such model is HYDRUS-2D , which is used to simulate water flow and the dynamics of substances like Isoproturon in soil. This model can account for factors such as soil heterogeneity and the presence of organic matter, which can influence the degradation and sorption of the herbicide, thereby affecting its transport into aquatic environments.

Other models are employed within regulatory frameworks to estimate predicted environmental concentrations (PECs) in surface water. These include a suite of models that simulate various environmental compartments and processes:

FOCUS Surface Water Scenarios: These provide a standardized framework for assessing pesticide risks to aquatic environments under different European agricultural conditions.

Kinetic Models (e.g., CAKE, KinGUI): These are used to derive degradation half-lives from studies conducted in soil and water-sediment systems.

Transport Models (e.g., MACRO, PRZM, TOXSWA): These models simulate the movement of pesticides through soil (leaching) and via runoff and spray drift into adjacent water bodies.

These models integrate data on the chemical properties of Isoproturon, soil characteristics, and climatic conditions to provide estimations of its environmental distribution and persistence.

Risk Assessment Frameworks for Environmental Exposure (excluding human/mammalian health)

The environmental risk assessment of Urea, N-(2-chlorophenyl)-N'-(1-methylethyl)- in aquatic ecosystems follows structured frameworks designed to protect non-target organisms. These frameworks are typically tiered, moving from conservative initial assessments to more refined, data-intensive evaluations if a potential risk is identified.

A common approach is the probabilistic risk assessment , which evaluates the potential for adverse effects by comparing the distribution of expected environmental concentrations with the distribution of species sensitivity to the compound. nih.gov This involves the use of Species Sensitivity Distributions (SSDs) , which are statistical models that describe the variation in toxicity among different species.

The risk characterization often involves calculating a Risk Quotient (RQ) . This is the ratio of the Predicted Environmental Concentration (PEC) to a relevant ecotoxicological endpoint, such as the No-Observed-Effect Concentration (NOEC) or the concentration at which 50% of the population shows an effect (EC50). An RQ value greater than a specified level of concern triggers the need for a more detailed risk assessment or risk mitigation measures.

For photosystem II inhibitors like Isoproturon, the risk assessment framework places a strong emphasis on the most sensitive aquatic organisms, which are algae and other aquatic plants. wur.nl The assessment considers both acute and chronic exposure scenarios and aims to establish a Regulatory Acceptable Concentration (RAC) in the environment. nih.gov Tiered approaches, as proposed in various regulatory frameworks, allow for a systematic and resource-efficient evaluation, starting with simple, conservative calculations and progressing to more complex and realistic assessments, such as semi-field or field studies, if necessary. unl.pt

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is the cornerstone for isolating Isoproturon from complex sample mixtures, thereby allowing for its accurate measurement. High-performance liquid chromatography and gas chromatography are the most predominantly employed techniques.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Isoproturon. who.int Reversed-phase HPLC is a common approach for the separation of this compound. sielc.com The method's versatility is enhanced by the availability of various detectors that offer different levels of sensitivity and selectivity.

UV Detection: HPLC coupled with an ultraviolet (UV) detector is a robust and common method for Isoproturon analysis. The compound exhibits UV absorbance, allowing for its quantification. Detection limits in the range of 10 to 100 ng/litre have been reported for the analysis of Isoproturon in water. who.int

Electrochemical Detection: For enhanced sensitivity, electrochemical detection can be employed. This technique has also demonstrated detection limits between 10 and 100 ng/litre. who.int

Fluorescence Detection: While Isoproturon itself is not naturally fluorescent, derivatization techniques can be used to form a fluorescent product. oup.com For instance, a method involving derivatization with 2-cyanoacetamide (B1669375) in a basic medium produces a fluorescent compound that can be detected with high sensitivity. oup.comresearchgate.net This spectrofluorimetric method has a reported limit of detection of 0.144 µg/mL. researchgate.net

Table 1: HPLC Methods for Isoproturon Analysis

Detector TypePrincipleReported Limit of Detection (LOD)Sample Matrix
UV/Photodiode ArrayMeasurement of UV absorbance by the analyte. who.int0.05 mg/kg nih.govCereal grains, pasta nih.gov
ElectrochemicalMeasurement of the current resulting from oxidation or reduction of the analyte. who.int10-100 ng/L who.intWater who.int
Fluorescence (post-derivatization)Measurement of light emitted by a fluorescent derivative of the analyte. oup.com0.144 µg/mL researchgate.netGrains, seeds oup.com

Gas Chromatography (GC) and its combination with Mass Spectrometry (GC-MS) provide high-resolution separation and definitive identification of Isoproturon. oup.com Although phenylurea herbicides can be thermally labile, GC-based methods have been successfully developed, sometimes involving a derivatization step to improve volatility and thermal stability. agriculturejournals.cz For instance, derivatization with heptafluorobutyric anhydride (B1165640) has been used for the analysis of phenylurea pesticides in water by GC-MS. agriculturejournals.cz A method for determining Isoproturon residues in grain crops, soil, and water utilizes acid hydrolysis followed by determination of the resulting aromatic amine by GC after bromination, with a detection limit of 0.002–0.005 mg/kg. belal.by

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for trace analysis of Isoproturon, offering exceptional sensitivity and selectivity. oup.commdpi.com This technique is particularly valuable for analyzing complex matrices like food and environmental samples. agriculturejournals.cz Ultra-high-performance liquid chromatography (UHPLC-MS/MS) further enhances performance by providing rapid separation in under 10 minutes per sample with high sensitivity at µg/kg levels. mdpi.com

LC-MS/MS methods for Isoproturon often utilize atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). nih.govagriculturejournals.cz The use of tandem mass spectrometry allows for multiple reaction monitoring (MRM), which significantly reduces matrix interference and ensures accurate quantification. ual.es For example, an HPLC-MS/MS method for analyzing Isoproturon in poppy seeds reported a detection limit of 0.01 mg/kg. agriculturejournals.czagriculturejournals.cz

Table 2: LC-MS/MS Parameters for Isoproturon Analysis

ParameterDetailsSource
Ionization ModePositive Atmospheric Pressure Chemical Ionisation (APCI) agriculturejournals.cz
Separation ColumnLichrospher C18 (25 cm × 4 mm, 5 µm) agriculturejournals.cz
Detection ModeMS/MS agriculturejournals.cz
Precursor Ion[M+H]+ = 207 m/z agriculturejournals.cz
Product Ionsm/z 165 and 72 agriculturejournals.cz
Limit of Detection0.01 mg/kg agriculturejournals.czagriculturejournals.cz

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical step to isolate Isoproturon from the sample matrix and remove interfering substances prior to chromatographic analysis.

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues, including Isoproturon, in a variety of food and environmental matrices. d-nb.infonih.gov This approach involves an initial extraction with an organic solvent (commonly acetonitrile) and partitioning salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step. sigmaaldrich.com The QuEChERS method has been successfully applied for the extraction of Isoproturon from grains and seeds, demonstrating good recoveries. oup.comresearchgate.net For instance, a study using a QuEChERS-based extraction followed by spectrofluorimetric analysis reported recoveries ranging from 85.00% to 96.00% in different matrices. researchgate.net

The standard QuEChERS procedure generally involves:

Homogenization of the sample.

Extraction with acetonitrile (B52724) and addition of salts (e.g., magnesium sulfate, sodium chloride).

Centrifugation to separate the layers.

A cleanup step of the supernatant using d-SPE with sorbents like primary secondary amine (PSA) to remove interferences. sigmaaldrich.com

Solid-Phase Extraction (SPE) is a classic and effective technique for the cleanup and pre-concentration of Isoproturon from aqueous and complex extracts. agriculturejournals.cz Various sorbents can be used depending on the nature of the sample matrix and the analyte. For the analysis of Isoproturon, C18 and aminopropyl-bonded silica (B1680970) cartridges are commonly employed. nih.govagriculturejournals.cz An SPE cleanup step using aminopropyl-bonded silica cartridges was used in a method to determine Isoproturon in cereal grains and pasta, achieving recoveries between 88% and 104%. nih.gov Similarly, Supelclean LC-18 SPE cartridges have been used to purify crude extracts of poppy seeds for Isoproturon analysis. agriculturejournals.czagriculturejournals.cz

Microwave-Assisted Extraction and Other Advanced Extraction Methods

Microwave-Assisted Extraction (MAE) is a modern extraction technique that utilizes microwave energy to heat the solvent and sample matrix, thereby accelerating the extraction of analytes. nih.govresearchgate.net The principle of MAE is based on the direct interaction of microwaves with polar molecules in the sample and solvent. researchgate.net This interaction causes rapid heating through two main mechanisms: ionic conduction and dipole rotation, leading to the swift transfer of target compounds from the sample matrix into the solvent. researchgate.netwho.int Key advantages of MAE over traditional methods include significantly shorter extraction times, reduced solvent consumption, lower energy use, and potentially higher extraction yields. nih.govwho.int The efficiency of MAE can be influenced by several factors, such as the nature and volume of the solvent, microwave power, temperature, extraction time, and the characteristics of the sample matrix. who.int

While the principles of MAE suggest its potential applicability for Isoproturon, specific documented applications are not prevalent in recent literature. However, other advanced extraction methods have been successfully developed and validated for Isoproturon.

One prominent method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. This technique has been effectively used for the extraction of Isoproturon from environmental samples, particularly soil. nih.govresearchgate.net The QuEChERS method typically involves an initial extraction with a solvent followed by a cleanup step to remove interfering matrix components, providing high recovery rates. For instance, a QuEChERS extraction protocol applied to soil samples for Isoproturon analysis yielded an average residue of 0.81 ± 0.07 µg/g. nih.govresearchgate.net

Another advanced technique is Solid-Phase Extraction (SPE) . SPE is widely used for sample cleanup and concentration of analytes from complex matrices prior to chromatographic analysis. In the context of Isoproturon analysis in challenging matrices like poppy seeds, SPE cartridges (e.g., Supelclean LC-18) have been employed to purify crude extracts. agriculturejournals.czresearchgate.net This cleanup step is crucial for minimizing matrix effects and achieving reliable quantification, with studies reporting recoveries of 84% for Isoproturon using an optimized SPE method. agriculturejournals.czresearchgate.net

Spectroscopic and Immunochemical Methods

Spectrofluorimetric Analysis

A highly sensitive and accurate spectrofluorimetric method has been developed for the determination of Isoproturon. nih.govoup.com This method is based on a derivatization reaction where Isoproturon reacts with 2-cyanoacetamide in a basic medium, such as ammonia, to form a highly fluorescent product. nih.govoup.comresearchgate.net The resulting fluorophore exhibits a maximum excitation wavelength at 333 nm and a maximum emission wavelength at 378 nm. researchgate.netoup.com

The reaction mechanism involves the formation of a carbanion intermediate from 2-cyanoacetamide in the presence of ammonia. researchgate.net This intermediate subsequently reacts with the carbonyl group of Isoproturon, leading to the formation of a cyanomalonamide derivative, which then rearranges into a rigid, fluorescent product. researchgate.net The fluorescence intensity of this product is directly proportional to the concentration of Isoproturon over a defined range. oup.com

The method has been validated and demonstrated to be linear over a concentration range of 0.5 to 15 µg/mL. nih.govoup.com It offers excellent sensitivity, with a reported limit of detection (LOD) of 0.144 µg/mL and a limit of quantification (LOQ) of 0.437 µg/mL. nih.govresearchgate.netoup.com The proposed method has been successfully applied to determine Isoproturon in various matrices, with recovery percentages ranging from 85.00 ± 1.2% to 96.00 ± 0.5%. nih.govresearchgate.net

Table 1: Performance Characteristics of the Spectrofluorimetric Method for Isoproturon Detection

Parameter Value Reference
Excitation Wavelength (λex) 333 nm nih.gov, oup.com
Emission Wavelength (λem) 378 nm nih.gov, oup.com
Linear Range 0.5 - 15 µg/mL nih.gov, oup.com
Limit of Detection (LOD) 0.144 µg/mL nih.gov, oup.com
Limit of Quantification (LOQ) 0.437 µg/mL nih.gov, oup.com
Correlation Coefficient (r²) 0.9991 oup.com

Immunoassay Development for Isoproturon Detection

Immunoassays, particularly enzyme-linked immunosorbent assays (ELISA), have emerged as rapid, cost-effective, and sensitive screening tools for the detection of Isoproturon in environmental samples. tandfonline.commdpi.com The development of these assays relies on the production of specific antibodies that can bind to Isoproturon.

The process typically involves synthesizing a derivative of Isoproturon, known as a hapten, which is then conjugated to a larger carrier protein (e.g., thyroglobulin) to form an immunogen. nih.gov This immunogen is used to immunize animals, such as sheep, to elicit the production of specific polyclonal or monoclonal antibodies against Isoproturon. nih.gov

Competitive ELISA is a common format used for Isoproturon detection. nih.govcranfield.ac.uk In this setup, the specific antibody is incubated with a sample containing an unknown amount of Isoproturon and a fixed amount of enzyme-labeled Isoproturon. The free and labeled Isoproturon compete for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of Isoproturon in the sample.

The sensitivity of these immunoassays is often characterized by the IC50 value, which is the concentration of Isoproturon that causes 50% inhibition of the maximum signal. Developed assays have achieved high sensitivity, with IC50 values as low as 0.64 ng/mL and detection limits down to 0.03 µg/L (0.03 ng/mL). tandfonline.comnih.gov These methods have been successfully applied to the direct determination of Isoproturon in water and soil samples. nih.govcranfield.ac.uk To improve performance in complex matrices like river water, which can cause interference and recoveries as high as 150%, antibody purification techniques have been developed. tandfonline.com Using affinity-purified antibodies can significantly reduce matrix effects, improving the accuracy and sensitivity of the assay, with one study reporting a refined IC50 of 0.29 ng/mL in river water samples. tandfonline.com

Table 2: Comparison of Developed Immunoassays for Isoproturon Detection

Assay Type Antibody Type Sensitivity Matrix Reference
Indirect Enzyme Immunoassay (EIA) Polyclonal (Crude Serum) IC50: 0.64 ng/mL Water tandfonline.com
Indirect Enzyme Immunoassay (EIA) Polyclonal (Affinity Purified) IC50: 0.29 ng/mL River Water tandfonline.com
Competitive ELISA Polyclonal (Sheep) LOD: 0.03 µg/L Water nih.gov

Ecological Impact and Bioremediation in Non Target Biota and Ecosystems

Effects on Non-Target Plant Species and Aquatic Flora

As a photosynthesis inhibitor, Isoproturon's mode of action is not exclusive to target weeds, posing a significant risk to other plants and aquatic flora. europa.euherts.ac.uk

The common duckweed, Lemna minor, is a standard model organism for assessing the phytotoxicity of herbicides in aquatic environments. dntb.gov.ua Isoproturon affects plants by interfering with the electron flow in photosystem II, which inhibits photosynthesis. europa.euherts.ac.uk This inhibition can lead to reduced growth, diminished photosynthetic pigment concentration, and the production of reactive oxygen species. researchgate.netresearchgate.netmdpi.com

Studies have shown that continuous exposure to Isoproturon causes a significant reduction in the growth and protein concentration of L. minor. researchgate.net Even at low concentrations, the herbicide can impact growth rates and chlorophyll (B73375) fluorescence. nih.gov For instance, at an exposure concentration of 10 µg/L, the effects on these parameters were noted to be less than 25%. nih.gov However, research also indicates that L. minor possesses a high capacity for recovery after single or even multiple exposures to the herbicide, with inhibitory effects being reversible when the plants are transferred to a herbicide-free environment. researchgate.netnih.gov This resilience may affect the competitiveness of L. minor within surface water communities. nih.gov

Table 1: Effects of Isoproturon on Lemna minor

ConcentrationExposure DurationObserved EffectSource
10 µg/L4 daysMinor effects (<25%) on growth rate and chlorophyll fluorescence. nih.gov
-7 daysSignificant growth inhibition. nih.gov
-ContinuousSignificant reduction of photosynthetic pigment and protein concentration; growth inhibition. researchgate.net

Algae are particularly sensitive to Isoproturon due to the herbicide's specific mode of action targeting photosynthesis. europa.eu They are often the most sensitive aquatic organisms tested. europa.eu Exposure to Isoproturon can lead to the inhibition of cell growth, reduced chlorophyll fluorescence, and the induction of oxidative stress. nih.gov

In the green alga Chlamydomonas reinhardtii, exposure to Isoproturon concentrations between 5-50 µg/L for three days resulted in progressive growth inhibition. nih.gov The 72-hour EC50 value (the concentration causing a 50% effect) for this species was determined to be 43.25 µg/L. nih.gov Studies on periphyton communities, which include diatoms, have shown that Isoproturon can disrupt the development of algal biomass and alter the diversity of the community, often leading to the loss of sensitive species. researchgate.net

Table 2: Toxicity of Isoproturon to Algae

SpeciesEndpointValueSource
Chlamydomonas reinhardtii72h EC50 (growth inhibition)43.25 µg/L nih.gov
Chlamydomonas reinhardtii72h NOEC (No Observed Effect Concentration)5 µg/L nih.gov
Chlamydomonas reinhardtii72h LOEC (Lowest Observed Effect Concentration)15 µg/L nih.gov
General AlgaeAcute Toxicity (EC50)>13 µg/L coastalwiki.org
Phaeodactylum tricornutum (Marine Alga)NOEC3.2 µg/L europa.eu

Impact on Microbial Communities in Soil and Water

The degradation of phenylurea herbicides like Isoproturon in agricultural fields is predominantly a microbial process. oup.comoup.com The presence and activity of competent microbial populations are key factors determining the herbicide's persistence and potential for leaching into groundwater. oup.com

Exposure to Isoproturon can alter the composition and metabolic activity of soil and water microbial communities. oup.com In some agricultural soils with a history of Isoproturon application, a rapid and extensive mineralization of the herbicide has been observed, suggesting an in-situ microbial adaptation. oup.com This adaptation is associated with a proliferation of the degrading organisms. oup.com

Studies have shown that Isoproturon can have both inhibitory and activating effects on different microbial groups, depending on the concentration and incubation time. researchgate.net For instance, a transitory inhibitory effect on soil fungi may be followed by activation, while inhibition of bacteria and actinomycetes may last longer before activation is observed. researchgate.net The addition of Isoproturon to groundwater samples has been shown to cause an increase in species diversity, and degradation rates were correlated with the increasing dominance of a few species. nih.gov Genera such as Sphingomonas and Variovorax have been implicated in the degradation of phenylurea herbicides and have been reported to become more abundant upon exposure. oup.com

The complete mineralization of Isoproturon often involves the cooperative metabolic activities of a microbial consortium. oup.com It has been suggested that the difficulty in isolating single microbial strains capable of completely mineralizing the herbicide is due to the involvement of these consortia in the degradation process. oup.com These consortia can be more efficient than single degrader strains for cleaning up organic chemicals in soil. nih.govresearchgate.net

A bacterial culture capable of rapidly mineralizing Isoproturon was found to consist of six different members, with the dominant one related to Sphingomonas sp. nih.gov While none of the six isolated strains could degrade Isoproturon in a pure culture, the intact consortium retained the ability to mineralize the compound, indicating that complex interactions are involved. nih.gov Similarly, a mixed culture of four bacterial strains (Sphingomonas sp. ISP1, Arthrobacter sp. ISP2, Acinetobacter baumannii 4IA, and Pseudomonas sp. ISP3) completely degraded Isoproturon at 100 mg/L within 10 days. scholaris.ca Synergistic metabolism within a consortium, where the metabolic intermediate of one bacterium is utilized by another, can accelerate biodegradation and prevent the accumulation of potentially toxic metabolites. researchgate.net For example, the Sphingomonas sp. strain SRS2 requires amino acids supplied by another strain to rapidly metabolize Isoproturon. frontiersin.orgnih.gov

Bioremediation and Phytoremediation Strategies

Given the environmental concerns associated with Isoproturon, various strategies for its removal from contaminated soil and water have been explored. fao.org

Bioremediation approaches focus on harnessing the metabolic capabilities of microorganisms. Bioaugmentation, which involves inoculating contaminated sites with specific microorganisms or microbial consortia known to degrade the pollutant, is a promising method. fao.orgcdnsciencepub.com Inoculation of agricultural soil with a Sphingomonas sp. strain or a microbial consortium significantly enhanced the mineralization of Isoproturon compared to uninoculated soil. nih.gov The microbial consortium was found to be more efficient, resulting in significantly lower concentrations of Isoproturon residues. nih.gov

Phytoremediation utilizes plants to remove, degrade, or contain environmental contaminants. acs.org Transgenic plants have been developed to enhance the phytoremediation of Isoproturon. In one study, transgenic soybeans expressing a bacterial N-demethylase gene showed significant tolerance to Isoproturon and were able to demethylate it into a less phytotoxic metabolite. nih.govresearchgate.net These transgenic soybeans demonstrated high efficiency in removing the herbicide from both water and soil. nih.govresearchgate.net Aquatic plants like Lemna minor also show potential for the phytoremediation of Isoproturon. dntb.gov.uanih.gov

Table 3: Phytoremediation of Isoproturon by Transgenic Soybeans

EnvironmentTime PeriodRemoval EfficiencySource
Water5 days98% nih.govresearchgate.net
Soil14 days84% nih.govresearchgate.net

Application of Degrading Microorganisms for Environmental Decontamination

The primary mechanism for the breakdown of Isoproturon in the environment is microbial degradation. A diverse range of soil- and water-borne microorganisms, including bacteria and fungi, have demonstrated the ability to metabolize this herbicide, transforming it into less toxic compounds.

Numerous fungal species have been identified as potent degraders of Isoproturon. Studies have isolated various fungi from contaminated agricultural soils that can effectively uptake and transform the herbicide. The degradation process by fungi often involves hydroxylation at the isopropyl side chain and N-demethylation of the urea (B33335) side chain. For instance, Talaromyces helicus has been shown to remove approximately 80% of initial Isoproturon within 15 days, producing metabolites through both demethylation and hydroxylation pathways. Similarly, the white-rot fungus Phanerochaete chrysosporium utilizes its lignin-degrading enzymes to break down Isoproturon.

Bacterial degradation of Isoproturon is also a significant process in its environmental dissipation. Several bacterial strains capable of mineralizing Isoproturon have been isolated, with Sphingomonas species being particularly prominent. For example, Sphingomonas sp. strain AK1 has been shown to enhance the mineralization of Isoproturon in agricultural soil. The primary bacterial metabolic pathway typically begins with N-demethylation, leading to the formation of metabolites such as 3-(4-isopropylphenyl)-1-methylurea (MDIPU) and subsequently 3-(4-isopropylphenyl)-urea (DDIPU). A mixed culture of four bacterial strains, including Sphingomonas sp. ISP1, Arthrobacter sp. ISP2, Acinetobacter baumannii 4IA, and Pseudomonas sp. ISP3, was able to completely degrade 100 mg/L of Isoproturon within 10 days.

Table 1: Microorganisms Involved in the Degradation of Urea, N-(2-chlorophenyl)-N'-(1-methylethyl)-


MicroorganismTypeDegradation Pathway/MetabolitesNoteworthy FindingsReference
Aspergillus ochraceusFungusHydroxylation (1-OH-IPU, 2-OH-IPU)Isolated from polluted soils and showed significant uptake and production of derivatives. [1, 3][1, 3]
Fusarium flocciferumFungusHydroxylationDemonstrated potential for bioremediation of polluted soils.
Talaromyces helicusFungusDemethylation (MDIPU, DDIPU), Hydroxylation (1-OH-IPU, 2-OH-IPU)Removed approximately 80% of Isoproturon within 15 days.
Mortierella sp.FungusHydroxylation (primarily 1-OH-IPU)Identified as a key player in the formation of hydroxylated metabolites in soil.
Phanerochaete chrysosporiumFungusEnzymatic degradationA white-rot fungus capable of degrading Isoproturon.
Sphingomonas sp.BacteriumN-demethylation, MineralizationSeveral strains (e.g., SRS2, F35, AK1) have been identified as effective Isoproturon mineralizers. [4, 5] Proliferation associated with rapid degradation in soils with higher pH. [4, 5, 10]
Pseudomonas aeruginosaBacteriumComplete mineralizationIdentified as a multifunctional bioinoculant for environmental significance.
Bacterial Consortium (Sphingomonas sp., Arthrobacter sp., Acinetobacter baumannii, Pseudomonas sp.)BacteriaN-demethylation (MDIPU, DDIPU), Formation of 4-isopropylaniline (B126951)Completely degraded 100 mg/L of Isoproturon within 10 days in vitro. [15, 13][15, 13]

Phytoremediation Potential of Specific Plant Species

Phytoremediation, the use of plants to clean up contaminated environments, offers another viable strategy for mitigating Isoproturon pollution. Plants can absorb the herbicide from soil and water and subsequently metabolize it into less harmful substances.

The potential of phytoremediation has been significantly advanced through the development of transgenic plants engineered with specific genes that enhance their herbicide tolerance and degradation capabilities. For instance, transgenic Arabidopsis thaliana plants expressing human cytochrome P450-1A2 have demonstrated an enhanced ability to detoxify and degrade Isoproturon. These transgenic plants exhibited vigorous growth even at high concentrations of the herbicide, which significantly impaired the growth of their wild-type counterparts. The expression of the CYP1A2 gene facilitates the metabolism and removal of the phenylurea herbicide.

Similarly, transgenic soybean (Glycine max L.) expressing the bacterial N-demethylase gene pdmAB has shown remarkable potential for the phytoremediation of Isoproturon-contaminated soil and water. These transgenic soybeans displayed significant tolerance to the herbicide and were able to efficiently demethylate it to the less phytotoxic metabolite, MDIPU. In experimental settings, the transgenic soybeans removed 98% of Isoproturon from water within 5 days and 84% from soil within 14 days, while accumulating lower concentrations of the herbicide in their tissues compared to wild-type soybeans.

Table 2: Plants with Demonstrated Phytoremediation Potential for Urea, N-(2-chlorophenyl)-N'-(1-methylethyl)-


Plant SpeciesTypeMechanismRemoval Efficiency/Key FindingsReference
Arabidopsis thalianaTransgenic (expressing human cytochrome P450-1A2)Enhanced metabolism, detoxification, and degradation.Exhibited vigorous growth at high Isoproturon concentrations (above 50 µM) that inhibited wild-type growth. The P450-1A2 enzyme enhances the metabolization of the herbicide. [14, 16]
Soybean (Glycine max L. 'Zhonghuang13')Transgenic (expressing bacterial N-demethylase gene pdmAB)N-demethylation of Isoproturon to the less phytotoxic metabolite MDIPU.Removed 98% of Isoproturon from water in 5 days and 84% from soil in 14 days. [9, 18] Showed higher symbiotic nitrogen fixation performance under Isoproturon stress. [9, 18]

Enhancement of Biodegradation in Contaminated Matrices

While intrinsic biodegradation occurs naturally, its rate can be slow. Therefore, strategies to enhance the degradation of Isoproturon in contaminated soil and water are crucial for effective remediation. Two primary approaches are bioaugmentation and biostimulation.

Bioaugmentation involves the introduction of specific microorganisms or microbial consortia with known degradative capabilities into the contaminated environment. Research has shown that inoculating agricultural soil with a microbial consortium can be more effective than using a single degrader strain. In one study, soil inoculated with a microbial consortium showed a persistent Isoproturon-mineralizing activity, leading to a more thorough removal of the herbicide compared to soil inoculated with only Sphingomonas sp. strain AK1. The inoculation of a mixed culture of four bacterial strains into soil that had no previous herbicide application increased the degradation rate of Isoproturon by an average of 51%.

Biostimulation, on the other hand, focuses on stimulating the activity of the indigenous microbial populations by modifying environmental conditions. This can be achieved by adding nutrients, oxygen, or other electron acceptors to optimize conditions for microbial growth and metabolism. The degradation rate of Isoproturon is significantly influenced by soil properties such as pH and water content. For example, rapid degradation has been associated with higher soil pH, which favors the proliferation of Isoproturon-degrading Sphingomonas species. Furthermore, water availability is a critical factor, as degradation rates can decrease substantially when soil water content drops. Enhancing oxygen concentrations in anaerobic aquifers is another biostimulation technique that can promote the aerobic bioremediation of pesticides like Isoproturon.

Table 3: Strategies for Enhancing Biodegradation of Urea, N-(2-chlorophenyl)-N'-(1-methylethyl)-


Enhancement StrategyMethodKey FindingsReference
BioaugmentationInoculation with a microbial consortium.Showed higher persistence of the metabolic trait and more thorough Isoproturon removal compared to single-strain inoculation. Mineralization increased from 7.0% (untreated) to 58.9%-67.5%.
BioaugmentationInoculation with a mixed culture of four bacterial strains (Sphingomonas sp., Arthrobacter sp., Acinetobacter baumannii, Pseudomonas sp.).Increased the herbicide degradation rate by an average of 51% in soil with no prior herbicide exposure. [13, 15][13, 15]
BiostimulationOptimization of soil pH.Rapid degradation of Isoproturon is associated with higher soil pH, which promotes the growth of degradative Sphingomonas spp.
BiostimulationManagement of soil water content.Degradation is highly sensitive to water availability; half-life can increase by a factor of 10-15 when water content decreases.
BiostimulationAddition of oxygen to anaerobic aquifers.Increasing oxygen content can enhance in-situ aerobic bioremediation of pesticides in groundwater.

Computational Chemistry and Modeling Studies

Quantitative Structure-Activity Relationship (QSAR) Analysis for Herbicidal Activity

Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that aim to correlate the structural or physicochemical properties of a set of chemical compounds with their biological activity. wikipedia.orgnih.gov For herbicides like Isoproturon, QSAR helps to identify the key molecular features that determine its potency against target weeds.

The fundamental principle of a QSAR model is expressed as: Activity = f(Molecular Descriptors)

In the context of Isoproturon and other phenylurea herbicides, researchers develop models by synthesizing a series of analogs with slight structural modifications and measuring their herbicidal activity (e.g., the concentration required for 50% growth inhibition, IC50). These experimental values are then correlated with calculated molecular descriptors representing various properties.

Key molecular descriptors relevant to the herbicidal activity of phenylurea compounds include:

Hydrophobicity: The partition coefficient (log P) is crucial as it governs the herbicide's ability to move through the soil, be absorbed by the roots, and penetrate the waxy cuticle of plant leaves to reach its target site. Studies on phenylurea herbicides have revealed that hydrophobicity is a significant factor in antibody recognition and likely plays a role in reaching the target protein. nih.gov

Electronic Properties: Descriptors such as the energy of the Lowest Unoccupied Molecular Orbital (E(LUMO)) can indicate the molecule's susceptibility to certain reactions and its ability to participate in charge-transfer interactions within the protein binding site. nih.govscispace.com The distribution of partial charges on the atoms, particularly around the urea (B33335) bridge, is critical for forming hydrogen bonds with the target protein.

Steric/Topological Properties: These descriptors relate to the size and shape of the molecule. Parameters like molecular weight, molecular volume, and connectivity indices define how well the herbicide fits into its binding pocket on the target protein. The isopropyl group on the phenyl ring of Isoproturon, for instance, has a specific size and shape that is critical for its activity.

A typical QSAR study would generate a regression equation that can predict the herbicidal activity of new, unsynthesized Isoproturon analogs, thereby guiding chemists to focus on synthesizing only the most promising candidates. youtube.com

Table 1: Key Descriptor Classes in a Hypothetical QSAR Study of Isoproturon Analogs
Descriptor ClassSpecific Example(s)Relevance to Herbicidal Activity
HydrophobicLog P (Octanol-Water Partition Coefficient)Governs transport to the target site and membrane permeability.
ElectronicE(LUMO), Dipole Moment, Atomic Partial ChargesInfluences binding affinity through electrostatic and hydrogen bonding interactions. nih.gov
StericMolecular Volume, Surface Area, Molar RefractivityDetermines the "goodness of fit" within the protein's binding pocket.
TopologicalWiener Index, Kier & Hall Connectivity IndicesQuantifies molecular size, shape, and degree of branching.

Molecular Docking and Dynamics Simulations of Isoproturon-Protein Interactions (e.g., PSII D1 protein)

Isoproturon functions by inhibiting photosynthesis. It binds to the D1 protein, a key subunit of the Photosystem II (PSII) complex in the thylakoid membranes of chloroplasts. Molecular docking and dynamics simulations are computational techniques used to model and analyze this binding interaction at an atomic level.

Molecular Docking predicts the preferred orientation of a ligand (Isoproturon) when bound to a receptor (the D1 protein) to form a stable complex. The process involves:

Receptor and Ligand Preparation: A three-dimensional structure of the D1 protein is obtained, often from homology modeling using a known template from a related species. nih.gov The 3D structure of Isoproturon is also generated and energy-minimized.

Binding Site Identification: The target binding site for Isoproturon is the plastoquinone-binding (QB) niche on the D1 protein. researchgate.net

Docking Simulation: A search algorithm samples a large number of possible orientations of Isoproturon within the QB site. Each orientation is scored based on its binding energy, which estimates the affinity between the herbicide and the protein.

Docking studies on Isoproturon with the D1 protein of susceptible and resistant biotypes of weeds like Phalaris minor have revealed critical amino acid interactions. In susceptible biotypes, Isoproturon fits snugly into the binding pocket, forming hydrogen bonds and van der Waals interactions with key residues. For example, studies have identified a common binding region from Aspartate 153 to Tryptophan 187. The presence of Valine 185 was noted as a difference in the active site of the susceptible biotype.

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the Isoproturon-D1 complex over time. After an initial docking pose is obtained, an MD simulation models the movements of every atom in the system for a specific duration (e.g., thousands of picoseconds). nih.gov This allows researchers to:

Assess the stability of the binding pose predicted by docking.

Observe conformational changes in the protein or ligand upon binding.

Analyze the network of hydrogen bonds and other interactions that stabilize the complex.

Calculate a more refined binding free energy.

These simulations have been crucial in understanding the molecular basis of herbicide resistance, where a single amino acid mutation in the D1 protein can alter the shape of the binding pocket, reduce binding affinity for Isoproturon, and render the herbicide ineffective. nih.gov

Table 2: Summary of Isoproturon-D1 Protein Interactions from Modeling Studies
Computational MethodKey Findings and Insights
Homology ModelingGeneration of 3D structures for the D1 protein from susceptible and resistant weed biotypes. nih.gov
Molecular DockingIdentification of the binding pose in the QB niche. Key interacting residues identified include those in the region of Asp 153 to Trp 187.
Molecular Dynamics (MD)Confirmation of binding stability and analysis of dynamic interactions over time (e.g., 1,000 ps simulations). nih.gov Helps explain reduced binding affinity in resistant mutants.

Computational Prediction of Environmental Fate and Degradation Pathways

Prediction systems often use a rule-based approach, combining knowledge of known metabolic reactions with quantum chemistry calculations. For Isoproturon, these models can predict its breakdown by soil microorganisms. The primary degradation pathway involves a series of enzymatic modifications:

N-demethylation: The removal of one or both methyl groups from the urea nitrogen is a common initial step. This leads to the formation of Monodemethyl-isoproturon and subsequently Didemethyl-isoproturon.

Hydroxylation: The isopropyl group attached to the phenyl ring can be hydroxylated.

Urea Bridge Cleavage: The bond between the phenyl ring and the urea group can be broken, leading to the formation of 4-isopropylaniline (B126951).

Quantum chemical calculations can be employed to study the reactivity of different parts of the Isoproturon molecule. scispace.com By calculating parameters like bond dissociation energies and susceptibility to nucleophilic or electrophilic attack, researchers can identify the most likely sites for initial enzymatic degradation. scispace.com These predictions help to identify potential metabolites that should be monitored in environmental studies.

Table 3: Computationally Predicted Degradation Products of Isoproturon
Predicted TransformationResulting MetaboliteSignificance
Single N-demethylationMonodemethyl-isoproturonMajor initial degradation product in soil.
Double N-demethylationDidemethyl-isoproturonFurther step in the degradation cascade.
Isopropyl group hydroxylationHydroxy-monodemethyl-isoproturonIncreases water solubility, facilitating further breakdown.
Urea bond hydrolysis4-isopropylanilineRepresents a significant breakdown of the original structure.

Design of Novel Isoproturon Analogs with Enhanced Efficacy or Reduced Environmental Persistence

A primary goal of computational chemistry in agrochemical research is the rational design of new active ingredients. By combining the insights from QSAR, molecular docking, and environmental fate prediction, scientists can design novel Isoproturon analogs with improved characteristics. This process is often referred to as in silico or structure-based design. nih.govnih.gov

The design strategy typically involves:

Scaffold Identification: Isoproturon serves as the lead compound or scaffold.

Target-Based Modification: Using the 3D model of the Isoproturon-D1 protein complex (from Section 8.2), designers can identify opportunities to improve binding. This might involve adding a functional group to form an additional hydrogen bond with a specific amino acid or modifying a substituent to better fill a hydrophobic pocket. Research has been conducted using a triazole derivative of Isoproturon as a lead molecule for receptor-based de novo ligand design to identify analogs with higher binding energies. nih.gov

Property-Based Filtering: The QSAR models (from Section 8.1) are used to predict the herbicidal activity of the newly designed virtual compounds. Simultaneously, computational models for environmental fate (from Section 8.3) are used to predict their persistence and potential to form undesirable metabolites.

Prioritization: Only virtual analogs that show a predicted improvement in both efficacy (higher binding affinity, better QSAR score) and environmental profile (e.g., higher predicted rate of biodegradation) are prioritized for chemical synthesis and laboratory testing.

This iterative cycle of computational design, prediction, and prioritization dramatically reduces the number of compounds that need to be physically synthesized and tested, saving significant time and resources in the discovery pipeline. researchgate.net

Table 4: A Hypothetical Strategy for Designing Novel Isoproturon Analogs
Design GoalStructural Modification StrategyComputational Tool/InsightDesired Outcome
Enhanced EfficacyModify substituents on the phenyl ring to increase van der Waals contacts in the QB binding pocket.Molecular Docking / MD SimulationsHigher binding affinity to the D1 protein.
Overcome ResistanceAlter the molecule's shape to accommodate changes in the binding site of resistant D1 protein mutants.Docking with Mutant Protein ModelsActivity against both susceptible and resistant weed biotypes.
Reduced PersistenceIntroduce functional groups (e.g., an ester) that are more susceptible to microbial hydrolysis.Environmental Fate Prediction ModelsFaster biodegradation in soil and water.

Future Research Directions and Sustainable Management

Integration of Omics Technologies (e.g., Metagenomics, Proteomics) in Environmental Studies

The advent of "omics" technologies offers powerful tools to investigate the environmental fate of Isoproturon and its effects on ecosystems at a molecular level. nih.gov These data-rich biological measurements can provide a deeper understanding of microbial degradation pathways, identify biomarkers of exposure, and elucidate the mechanisms of herbicide resistance. nih.govnih.gov

Metagenomics , the study of collective genetic material from a community of organisms, can be employed to characterize the microbial consortia in soil and water that are capable of degrading Isoproturon. Research has already identified Isoproturon-mineralizing bacteria, and comparative genomic analysis has begun to reveal the specific genes and pathways involved in its catabolism. nih.gov Future metagenomic studies can expand on this by:

Identifying novel degradation genes and pathways in diverse environmental settings.

Understanding how environmental factors influence the structure and function of Isoproturon-degrading microbial communities.

Proteomics , the large-scale study of proteins, can provide direct insights into the functional responses of organisms to Isoproturon exposure. nih.gov Environmental proteomics can be used to:

Identify the specific enzymes and proteins expressed by microorganisms during Isoproturon degradation. nih.gov

Characterize the proteomic profiles of non-target organisms, such as soil fauna and aquatic life, to assess the sublethal effects of Isoproturon exposure.

Investigate the molecular mechanisms of herbicide resistance in weeds by comparing the proteomes of susceptible and resistant biotypes. mdpi.com

The integration of these omics technologies can lead to the development of bioremediation strategies and sensitive biomarkers for monitoring the environmental health of agricultural systems. nih.govau.dk

Development of Decision Support Systems for Isoproturon Management

Decision Support Systems (DSS) are computer-based tools that can aid farmers in making informed and optimal decisions regarding crop management, including weed control. europa.eu The development of a DSS specifically for Isoproturon management can significantly contribute to its sustainable use by optimizing application rates and minimizing environmental risks. efpp.net

A comprehensive DSS for Isoproturon would integrate various data streams and models, including:

Real-time field data: Information from sensors on soil moisture, humidity, and pest presence. europa.eu

Weed infestation levels: Quantification of the weed species present and their density. efpp.net

Herbicide efficacy models: Dose-response relationships for target weed species, including resistant biotypes. ior.poznan.pl

Environmental fate models: Predictions of Isoproturon mobility and persistence in soil and water under different conditions.

Economic analysis: Calculation of the expected net return from different weed control strategies. ior.poznan.pl

Advanced Sensing Technologies for Environmental Monitoring

Effective management of Isoproturon requires robust and sensitive methods for its detection in environmental matrices like water and soil. bohrium.com Traditional analytical methods can be time-consuming and require sophisticated laboratory equipment. mdpi.com Recent advancements in sensing technologies offer the potential for rapid, on-site, and real-time monitoring of Isoproturon residues. nih.gov

Several innovative sensing platforms have been developed for Isoproturon detection:

Electrochemical Sensors: These sensors utilize materials like silver-platinum (AgPt) nanotubes or nanocomposites (e.g., NiO/V2O5/rGO) to detect Isoproturon through its electrochemical oxidation. bohrium.comresearchgate.net They offer high sensitivity, good selectivity, and the potential for miniaturization into portable devices. bohrium.com

Immunosensors: These sensors are based on the specific binding between an anti-isoproturon antibody and the herbicide. Surface Plasmon Resonance (SPR) is one technique used in immunosensors that allows for the detection of low concentrations of Isoproturon in water samples. nih.gov

Visual Sensing Techniques: Colorimetric and fluorometric methods provide a simple and rapid way to detect pesticide residues without the need for complex instruments. nih.gov A spectrofluorimetric method, for example, has been developed for the determination of Isoproturon in various matrices. researchgate.net

The table below summarizes the performance of some advanced sensing technologies for Isoproturon detection.

Sensor Type Technique Linear Range Limit of Detection (LOD) Application Reference
Electrochemical Differential Pulse Voltammetry (DPV) 2.5 µg/L – 18 µg/L 0.37 µg/L Water Samples bohrium.com
Electrochemical Not Specified 0.009 µM – 30 µM 0.005 µM Vegetable Samples researchgate.net
Immunosensor Surface Plasmon Resonance (SPR) 1.3 µg/L - 16.3 µg/L 0.1 µg/L General Monitoring nih.gov
Spectrofluorimetric QuEChERS Extraction 0.5 µg/mL – 15 µg/mL 0.144 µg/mL Various Matrices researchgate.net

These advanced sensors can be integrated into monitoring networks to provide early warnings of water contamination and to ensure compliance with regulatory limits, such as those set by the World Health Organization. bohrium.comwho.int

Synergistic Approaches for Weed Control in the Context of Herbicide Resistance

The repeated use of Isoproturon has led to the evolution of resistant weed biotypes, such as Phalaris minor and Alopecurus myosuroides, posing a significant challenge to wheat production. caws.org.nznih.gov A key mechanism of resistance involves enhanced metabolism of the herbicide by the weed, often through the action of cytochrome P450 monooxygenases and glutathione-S-transferases. caws.org.nz

Synergistic approaches that combine Isoproturon with other compounds can overcome this resistance and improve weed control efficacy.

Use of Synergists: Synergists are chemicals that, while having little herbicidal activity themselves, can enhance the effectiveness of a herbicide. Tridiphane, for example, has been shown to synergize Isoproturon activity against resistant black-grass (A. myosuroides) by inhibiting the metabolic enzymes that detoxify the herbicide. caws.org.nz This allows for effective control of resistant populations even at reduced herbicide doses. caws.org.nz

Herbicide Mixtures and Adjuvants: Combining Isoproturon with other herbicides having different modes of action is a fundamental strategy for managing resistance. Additionally, the use of adjuvants, such as bio-enhancers, can improve the photosynthetic suppression in weeds, leading to better control and potentially higher crop yields. awsjournal.org

Integrated Weed Management (IWM): A long-term sustainable solution relies on integrating chemical control with non-chemical methods. This includes crop rotation, mechanical weeding, and competitive crop varieties. caws.org.nz Such IWM strategies reduce the reliance on any single herbicide, thereby decreasing the selection pressure for resistance.

Research into novel Isoproturon derivatives that can overcome resistance-conferring mutations in the target site (the D1 protein of Photosystem-II) also represents a promising avenue. nih.gov By understanding the molecular basis of resistance, new molecules can be designed to effectively bind to the altered target site in resistant weeds. nih.gov

Q & A

Q. How can the molecular structure of Urea, N-(2-chlorophenyl)-N'-(1-methylethyl)- be confirmed experimentally?

  • Methodological Answer : The molecular structure can be validated using mass spectrometry (MS) with electron ionization (EI) to analyze fragmentation patterns. For instance, the appearance energy (AE) of fragment ions like C10H13N2O+ (9.20 eV) and C6H6NCl+ (9.80 eV) can confirm substituent stability . Complementary techniques such as NMR spectroscopy (e.g., ¹H/¹³C NMR) and X-ray crystallography (if crystalline) provide bond connectivity and spatial arrangement data. Computational validation via density functional theory (DFT) can align theoretical and experimental geometries.

Q. What synthetic routes are feasible for preparing this urea derivative?

  • Methodological Answer : Synthesis typically involves urea coupling reactions between substituted anilines and isocyanates. For example:
  • React 2-chloroaniline with isopropyl isocyanate under anhydrous conditions (e.g., in DMF or THF) .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization via melting point analysis and HPLC for purity assessment.

Q. How do substituents influence the compound's ionization energy (IE)?

  • Methodological Answer : The 2-chlorophenyl group increases electron-withdrawing effects, raising the IE (8.15 ± 0.05 eV) compared to non-halogenated analogs. Comparative studies using EI-MS and photoionization mass spectrometry (PIMS) can quantify substituent impacts .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations can assess interactions with biological targets (e.g., enzymes or receptors). For urea derivatives, the chlorophenyl moiety often enhances binding affinity to hydrophobic pockets, while the isopropyl group modulates steric effects . Validate predictions with in vitro assays (e.g., enzyme inhibition or cell viability tests).

Q. What experimental strategies resolve contradictions in reported ionization energy values?

  • Methodological Answer : Discrepancies in IE data (e.g., ±0.05 eV) may arise from instrumental calibration or sample purity. Cross-validate using:
  • Threshold photoelectron spectroscopy (TPES) for higher precision.
  • DFT calculations (e.g., B3LYP/6-31G*) to model gas-phase ionization .
  • Replicate experiments under controlled conditions (e.g., ultra-high vacuum).

Q. How to design a study linking this compound's structure to its thermal stability?

  • Methodological Answer : Use thermogravimetric analysis (TGA) to measure decomposition temperatures and differential scanning calorimetry (DSC) for phase transitions. Compare with analogs like N-(4-chlorophenyl)-N'-(1-methylethyl)urea to isolate substituent effects . Correlate stability with Hammett parameters (σ) of substituents.

Q. What methodologies assess the compound's potential as a kinase inhibitor?

  • Methodological Answer :
  • Kinase inhibition assays (e.g., ADP-Glo™) using recombinant kinases (e.g., EGFR or VEGFR).
  • Structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., replacing Cl with F or CH3) .
  • Crystallography to resolve binding modes in kinase active sites.

Methodological Considerations

Q. How to integrate theoretical frameworks into experimental design for this compound?

  • Methodological Answer : Align studies with quantitative structure-activity relationship (QSAR) models or Hammett linear free-energy relationships to predict reactivity. For example, the electron-withdrawing Cl group may enhance hydrogen-bonding capacity, influencing solubility or bioactivity .

Q. What statistical approaches validate reproducibility in synthesis yields?

  • Methodological Answer : Use Design of Experiments (DoE) (e.g., factorial design) to optimize reaction parameters (temperature, solvent, catalyst). Apply ANOVA to assess variance between batches and ensure ≥95% confidence intervals .

Data Interpretation Challenges

Q. How to address discrepancies in fragmentation patterns observed via EI-MS?

  • Methodological Answer :
    Fragment ion ratios (e.g., C10H13N2O+ vs. C6H6NCl+) depend on ionization conditions. Use collision-induced dissociation (CID) with tandem MS (MS/MS) to map fragmentation pathways. Compare with NIST Chemistry WebBook reference spectra .

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Reactant of Route 1
Reactant of Route 1
Urea, N-(2-chlorophenyl)-N'-(1-methylethyl)-
Reactant of Route 2
Reactant of Route 2
Urea, N-(2-chlorophenyl)-N'-(1-methylethyl)-

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